Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
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Overview
Description
Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a benzyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate typically involves the reaction of a piperidine derivative with benzyl chloroformate under basic conditions. The hydroxyl group on the piperidine ring can be introduced through various methods, including reduction of a corresponding ketone or oxidation of a precursor compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted piperidine derivatives.
Scientific Research Applications
Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as chiral organogels.
Mechanism of Action
The mechanism of action of Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with these targets, modulating their activity. This compound may also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(3S,4S)-4-hydroxytetrahydropyran-3-yl]carbamate
- Benzyl ((3S,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate
Uniqueness
Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form stable gels in both polar and apolar solvents highlights its potential for creating functionalized chiral architectures .
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12-/m0/s1 |
InChI Key |
QAECDNDIJKFMPR-RYUDHWBXSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1NC(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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